molecular formula C9H15NS B13283317 2-Methyl-2-(thiophen-2-YL)butan-1-amine

2-Methyl-2-(thiophen-2-YL)butan-1-amine

Cat. No.: B13283317
M. Wt: 169.29 g/mol
InChI Key: OQPOSQUUTDHLKX-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-2-yl)butan-1-amine is a branched primary amine featuring a thiophene substituent at the 2-position of a butan-1-amine backbone. The compound’s structure combines a hydrophobic thiophene ring with a sterically hindered amine group due to the methyl branching at the 2-position.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-2-thiophen-2-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-9(2,7-10)8-5-4-6-11-8/h4-6H,3,7,10H2,1-2H3

InChI Key

OQPOSQUUTDHLKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-2-YL)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-2-YL)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: Various amine derivatives.

    Substitution: Halogenated and alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-2-YL)butan-1-amine involves its function as a norepinephrine-dopamine reuptake inhibitor. This means it increases the levels of norepinephrine and dopamine in the brain by preventing their reuptake into neurons . This action is similar to that of methamphetamine, but with different potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Amine Motifs

Compound 1: 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA)
  • Structure : Contains a central pyrrole ring linked to two thiophene groups and a butan-1-amine chain.
  • Synthesis : Derived from 1,4-di(2-thienyl)-1,4-butanedione and butane-1,4-diamine using propionic acid catalysis .
  • Key Differences :
    • Complexity : TPA has a more complex heterocyclic system (pyrrole-thiophene hybrid) compared to the simpler branched structure of 2-methyl-2-(thiophen-2-yl)butan-1-amine.
    • Functionality : The amine group in TPA is terminal and unhindered, whereas the target compound’s amine is sterically shielded by the methyl group.
Compound 2: 1-(Thiophen-2-yl)butan-1-amine (BD183790)
  • Structure : Linear butan-1-amine with a thiophene substituent at the 1-position.
  • Molecular Formula : C₈H₁₃NS (vs. C₉H₁₅NS for the target compound) .
  • Key Differences: Branching: BD183790 lacks the methyl branching at the 2-position, reducing steric hindrance around the amine.
Compound 3: (4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine
  • Structure : Features a phenyl group at the 4-position of the butan chain and a thiophen-2-yl-ethyl substituent on the amine.
  • Molecular Formula : C₁₆H₂₁NS .
  • Key Differences :
    • Substituents : Incorporates both phenyl and thiophene groups, enhancing aromatic interactions but increasing molecular weight (259.41 g/mol vs. ~169.28 g/mol for the target compound).

Functional Analogues with Modified Backbones

Compound 4: Gemini Schiff Bases (GSB-I and GSB-II)
  • Structure : Diimine derivatives synthesized from 1-(thiophen-2-yl)butane-1,3-dione and amines (butan-1-amine or 4-methylhexan-2-amine) .
  • Key Differences: Functional Group: Schiff bases (imine linkages) instead of primary amines.
Compound 5: 5-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thi-ol (4a-d, 5a-d)
  • Structure : Pyrimidine derivatives fused with benzofuran and thiophene rings .
  • Key Differences: Heterocyclic Core: Pyrimidine ring introduces hydrogen-bonding and π-stacking capabilities absent in the target compound.

Physicochemical and Functional Comparisons

Property 2-Methyl-2-(thiophen-2-yl)butan-1-amine TPA BD183790 GSB-I
Molecular Formula C₉H₁₅NS C₁₆H₁₇N₃S₂ C₈H₁₃NS C₁₈H₂₄N₂S₂
Molecular Weight (g/mol) ~169.28 339.46 155.26 332.52
Key Functional Groups Branched primary amine, thiophene Pyrrole, dual thiophene, primary amine Linear primary amine, thiophene Diimine, thiophene
Steric Hindrance High (methyl branching) Moderate Low Moderate
Reported Applications Not specified Polymer synthesis Chemical intermediate Corrosion inhibition

Biological Activity

2-Methyl-2-(thiophen-2-YL)butan-1-amine is an organic compound characterized by its unique structure, which includes a thiophene ring and a butan-1-amine group. Its molecular formula is C11_{11}H15_{15}N, indicating the presence of 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The combination of these structural features imparts distinct chemical reactivity and potential biological activities that are of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

Property Details
Molecular Formula C11_{11}H15_{15}N
Structural Features Thiophene ring + Butan-1-amine
Unique Characteristics Potential for diverse biological activities

The presence of the thiophene moiety enhances the compound's electronic properties, making it suitable for various applications in drug development and material science.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to 2-Methyl-2-(thiophen-2-YL)butan-1-amine. For instance, derivatives of thiophene-based compounds have shown significant activity against a range of cancer cell lines. In one study, a related compound exhibited an IC50_{50} value of approximately 92.4 µM against several cancer types including colon adenocarcinoma and breast cancer . This suggests that modifications to the thiophene structure could enhance biological activity.

Antioxidant Activity

Compounds with similar structural features have demonstrated antioxidant properties. Research indicates that certain thiophene derivatives exhibit significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity is often assessed using assays such as DPPH radical scavenging, where effective compounds show lower IC50_{50} values.

Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of 2-Methyl-2-(thiophen-2-YL)butan-1-amine may interact with various biological targets. For example, some thiophene derivatives have been shown to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Study 1: Anticancer Activity

In a comparative study on the anticancer effects of thiophene derivatives, several compounds were synthesized and tested against human cancer cell lines. The study revealed that modifications to the thiophene ring significantly influenced cytotoxicity, with some compounds achieving IC50_{50} values as low as 0.06 µM against specific cancer types .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiophene derivatives. The results indicated that specific modifications led to enhanced radical scavenging activity, with some compounds demonstrating efficacy comparable to established antioxidants like methoxsalen .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2-(thiophen-2-yl)butan-1-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination, leveraging precursors like thiophene derivatives and branched amines. Catalysts such as palladium or nickel complexes may enhance yield, while purification is achieved via column chromatography or recrystallization. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature control (40–80°C), and stoichiometric ratios of reactants to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the amine and thiophene moieties, while Mass Spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For structural elucidation, X-ray crystallography using programs like SHELXL or WinGX can resolve bond angles and packing arrangements .

Q. What safety protocols are necessary for handling 2-methyl-2-(thiophen-2-yl)butan-1-amine?

Due to potential toxicity and flammability, work should be conducted in a fume hood with PPE (gloves, lab coat, goggles). Storage requires inert atmospheres (argon/nitrogen) and cool, dry conditions. Spills should be neutralized with absorbents like vermiculite, followed by ethanol rinsing .

Advanced Research Questions

Q. How can computational methods model the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) with functionals like B3LYP or the Colle-Salvetti correlation-energy formula predicts electronic properties (HOMO-LUMO gaps) and hydrogen-bonding interactions. However, challenges persist in modeling amine mixtures using equations of state (e.g., PCP-SAFT), particularly for azeotropic behavior, due to asymmetric hydrogen-bond donor/acceptor sites in amines .

Q. What crystallographic strategies resolve ambiguities in the molecular packing of thiophene-containing amines?

Single-crystal X-ray diffraction (SCXRD) with SHELX suites refines anisotropic displacement parameters and hydrogen-bond networks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts in thiophene rings). For disordered structures, twin refinement in SHELXL improves accuracy .

Q. How should researchers address contradictions in experimental vs. computational data for thermodynamic properties?

Discrepancies in vapor-liquid equilibria or phase diagrams require multi-method validation. For example, combine PCP-SAFT predictions with experimental measurements (e.g., speed of sound, refractive index) and calorimetry. Statistical error analysis (e.g., RMSD) identifies systematic biases in parametrization .

Q. What structural features influence the reactivity of 2-methyl-2-(thiophen-2-yl)butan-1-amine in catalytic systems?

The steric bulk of the methyl group and electron-rich thiophene ring modulate nucleophilicity. Comparative studies with analogs (e.g., 3-(4-methylphenyl)pentan-1-amine) reveal that substituent position affects coordination with metal catalysts. Kinetic studies (e.g., Eyring plots) quantify activation barriers for amination reactions .

Q. How do solvent interactions affect the compound’s thermodynamic stability in solution?

Volumetric and acoustic measurements (e.g., partial molar volumes, isentropic compressibility) in polar aprotic solvents (DMF, DMSO) reveal solute-solvent interactions. Data from similar amines (e.g., butan-1-amine) suggest that hydrogen-bond donor capacity correlates with solvation entropy .

Methodological Tables

Technique Application Key Parameters Reference
SCXRD with SHELXLCrystal structure refinementR-factor < 5%, anisotropic displacement
DFT (B3LYP)Electronic property predictionHOMO-LUMO gap, Mulliken charges
HPLC-UVPurity assessmentRetention time, peak area integration
CalorimetryThermodynamic profilingΔH, ΔS of solvation

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